2-[4-(4-Decylphenyl)phenoxy]propanamide
Description
2-[4-(4-Decylphenyl)phenoxy]propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a phenoxy group bearing a 4-decylphenyl chain. This compound is structurally analogous to several fibrate derivatives and propanamide-based molecules, which are often explored for enzyme inhibition or material science applications.
Properties
Molecular Formula |
C25H35NO2 |
|---|---|
Molecular Weight |
381.5g/mol |
IUPAC Name |
2-[4-(4-decylphenyl)phenoxy]propanamide |
InChI |
InChI=1S/C25H35NO2/c1-3-4-5-6-7-8-9-10-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)28-20(2)25(26)27/h12-20H,3-11H2,1-2H3,(H2,26,27) |
InChI Key |
DJJJNXSJBCHMRZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison
Structural Analysis
- Alkyl Chain Variations: The decyl chain in the target compound significantly increases logP (~7.5) compared to shorter or branched chains (e.g., tetramethylbutyl in , logP ~3.9). This enhances membrane permeability but reduces aqueous solubility. Branched vs.
- Functional Group Modifications: Amide vs. Alcohol/Ether: The propanamide group in the target compound enables stronger hydrogen bonding than ethers (e.g., ethoxyethanol in ) or alcohols, influencing aggregation and crystallinity. Electron-Withdrawing Groups: Chlorobenzoyl and nitro sulfonyl groups in lower logP (4.8) and increase polarity, contrasting with the electron-rich decylphenyl group.
- Bioactivity Implications: Compounds with sulfonyl () or oxamoyl () groups exhibit enhanced hydrogen-bonding capacity, which may improve enzyme inhibition compared to the target compound’s simpler amide. The amino group in (logP ~3.1) improves solubility, suggesting that the target compound’s high logP may limit applications in aqueous environments.
Research Findings
- Synthetic Yields : Compound 22 () was synthesized in 56% yield using silica gel chromatography, indicating feasible scalability for analogs with complex substituents.
- Crystallinity : The oxamoyl derivative () forms stable crystals (R factor = 0.039), suggesting that bulky substituents in the target compound may hinder crystallization.
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